molecular formula C17H21NO4S B2386896 N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 107276-46-0

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B2386896
CAS RN: 107276-46-0
M. Wt: 335.42
InChI Key: FWKRHCHBOMKVFW-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide, also known as DESI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DESI has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

Target of Action

The primary target of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.

Mode of Action

It is known to interact with its target, the urokinase-type plasminogen activator

Pharmacokinetics

It has been analyzed using reverse phase (rp) hplc method , which suggests that it might be used for pharmacokinetic studies.

Advantages and Limitations for Lab Experiments

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its ability to selectively detect and analyze specific biomolecules in tissue samples. However, N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide also has some limitations, including its relatively low sensitivity compared to other analytical techniques.

Future Directions

There are many potential future directions for research on N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the refinement of analytical techniques for its use in tissue analysis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide and its effects on cellular processes.

Synthesis Methods

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-diethoxyaniline with p-toluenesulfonyl chloride in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for the analysis of biological tissues and as a potential therapeutic agent. N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has been shown to be effective in the detection of lipids, proteins, and other biomolecules in tissue samples, making it a valuable tool for researchers in the fields of biology and medicine.

properties

IUPAC Name

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-21-14-8-11-17(22-5-2)16(12-14)18-23(19,20)15-9-6-13(3)7-10-15/h6-12,18H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKRHCHBOMKVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide

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